molecular formula C30H48O3 B161997 Morolic acid CAS No. 559-68-2

Morolic acid

Cat. No. B161997
CAS RN: 559-68-2
M. Wt: 456.7 g/mol
InChI Key: RGZSSKBTFGNUCG-VNTGHVHSSA-N
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Description

Morolic acid is a natural compound that can be extracted from the fruit dregs of Rhus chinensis and the hemiparasitic mistletoe plant (Phoradendron reichenbachianum) . It is a triterpene and has shown cytotoxic properties .


Synthesis Analysis

Although there is limited information available on the synthesis of Morolic acid, one study suggests that trans-ferulic acid and Morolic acid could be used to mass-produce certain compounds through semi-synthesis .


Molecular Structure Analysis

Morolic acid has a molecular formula of C30H48O3 . It is a triterpene, which is a type of hydrocarbon molecule that is made up of six isoprene units.

Scientific Research Applications

1. Therapeutic Properties and Production in Engineered Yeast

Morolic acid, a plant-derived triterpenoid, exhibits significant pharmacological properties like cytotoxicity, anti-HIV, anti-HSV, anti-inflammatory, and antidiabetic effects. Due to its therapeutic potential, there's interest in its application in pharmacological and drug development research. However, its limited natural availability poses challenges. A study by Srisawat et al. (2020) addresses this by developing a microbial system for morolic acid production in Saccharomyces cerevisiae. This method could enhance the accessibility of morolic acid for scientific research.

2. Synthesis and Biological Activity

The efficient synthesis of morolic acid, starting from betulin, has been achieved, as reported by Zhang et al. (2009). This synthetic approach is significant for its application in producing derivatives with anti-HIV and other biological activities. This synthetic route is a critical step in making morolic acid more accessible for research and therapeutic use.

Mechanism of Action

Morolic acid has been found to have cytotoxic properties . A derivative of Morolic acid has shown activity against some HIV strains . Another study found that Morolic acid 3-O-caffeate inhibits adipogenesis by enhancing active histone mark (H3K4me3) and transcription of Wnt6 expression .

properties

IUPAC Name

(4aS,6aR,6aR,6bR,8aR,10S,12aR,14aS)-10-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-3,4,5,6,6a,7,8,8a,10,11,12,13,14,14a-tetradecahydropicene-4a-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H48O3/c1-25(2)14-16-30(24(32)33)17-15-28(6)19(20(30)18-25)8-9-22-27(5)12-11-23(31)26(3,4)21(27)10-13-29(22,28)7/h18-19,21-23,31H,8-17H2,1-7H3,(H,32,33)/t19-,21+,22-,23+,27+,28-,29-,30+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGZSSKBTFGNUCG-VNTGHVHSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2(CCC3(C(C2=C1)CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CC[C@]3(CCC(C=C3[C@H]1CC[C@H]4[C@]2(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)C)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H48O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001317975
Record name Morolic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001317975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

456.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

559-68-2
Record name Morolic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=559-68-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Morolic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001317975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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